

Jakafi dose conversion from human to mouse for in vivo studies

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Compound of Interest

Compound Name: Jakafi

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Jakafi (Ruxolitinib) Dose Conversion: Human to Mouse

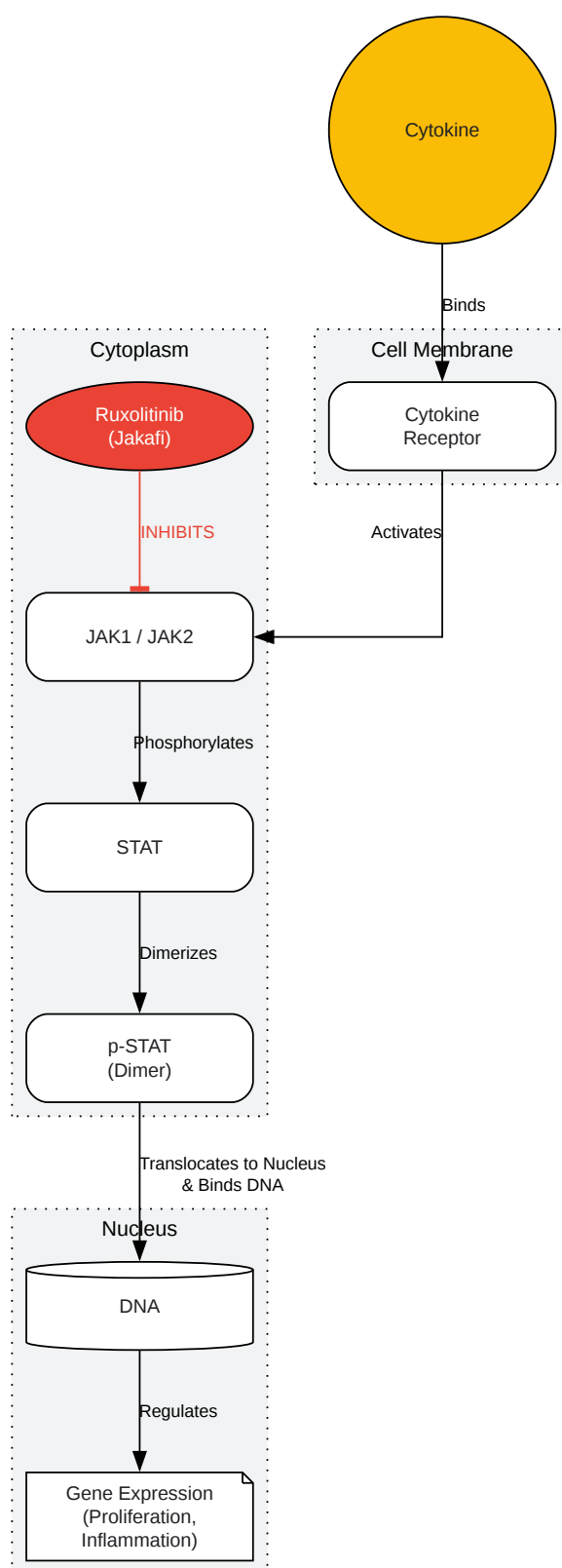
Technical Support & FAQ

This guide provides researchers, scientists, and drug development professionals with essential information for converting human doses of **Jakafi** (ruxolitinib) to mouse equivalent doses for in vivo preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Jakafi** (ruxolitinib)?

A1: Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to regulate cellular processes like proliferation, differentiation, and immune responses.[2][4] In diseases such as myelofibrosis and polycythemia vera, the JAK-STAT pathway is often overactive.[2] Ruxolitinib works by blocking ATP from binding to JAK1 and JAK2, which prevents their activation and halts the downstream signaling cascade, thereby reducing myeloproliferation and suppressing pro-inflammatory cytokines.[1][4]



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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Q2: What is the standard human dose of **Jakafi**?

A2: The human dose of **Jakafi** varies depending on the indication and the patient's platelet count.

- Myelofibrosis (MF): Starting doses are typically 15 mg or 20 mg twice daily (BID), based on platelet counts.[5][6] For patients with platelet counts between 100-200 x 10⁹/L, the starting dose is 15 mg BID; for those with counts >200 x 10⁹/L, it's 20 mg BID.[5]
- Polycythemia Vera (PV): The recommended starting dose is 10 mg BID.[7]
- Graft-versus-Host Disease (GVHD): The starting dose is typically 5 mg BID, which can be increased to 10 mg BID if necessary.[7]

Q3: How do I calculate the Mouse Equivalent Dose (MED) from a Human Equivalent Dose (HED)?

A3: Direct dose conversion based on body weight alone is inaccurate due to differences in metabolism and physiology between species. The most widely accepted method is allometric scaling, which normalizes the dose to Body Surface Area (BSA). The FDA provides a formula using K_m factors (body weight divided by BSA).[8]

The formula is: $\text{MED (mg/kg)} = \text{HED (mg/kg)} \times (\text{Human } K_m / \text{Mouse } K_m)$

- Human K_m = 37
- Mouse K_m = 3

Therefore, to convert a human dose to a mouse dose, you multiply the human mg/kg dose by approximately 12.3.[8]

Q4: What are some reported in vivo mouse doses of ruxolitinib from published studies?

A4: The dose of ruxolitinib used in mouse models varies significantly based on the disease model, administration route, and experimental endpoint. Doses ranging from 15 mg/kg/day to 90 mg/kg twice daily have been reported. It is crucial to select a dose based on the specific context of your study.

Data Presentation: Human and Mouse Dosing Summary

Indication (Human)	Human Dose	Mouse Model	Mouse Dose	Route of Admin.	Dosing Frequency	Reference(s)
Myelofibrosis	15-20 mg BID	JAK2V617 F MPN	60 mg/kg	Oral Gavage	Twice Daily (BID)	[9]
Myelofibrosis	15-20 mg BID	MPLW515 L MPN	30-90 mg/kg	Oral Gavage	Twice Daily (BID)	[10]
Polycythemia Vera	10 mg BID	Tg.rasH2 Mice	15, 45, 125 mg/kg	Oral Gavage	Once Daily	[11] [12]
Ovarian Cancer	N/A (Adjunct)	Syngeneic ID8	30 or 75 mg/kg	Oral Gavage	Once Daily	[13] [14]
Bone Marrow Failure	N/A	Immune-mediated	60 mg/kg	Oral Gavage	Twice Daily (BID)	[15]
Ph+ ALL	N/A (Adjunct)	Xenograft	60 mg/kg	Oral Gavage	Once Daily	[16]

Experimental Protocols

Protocol: Calculating Mouse Equivalent Dose (MED) using Allometric Scaling

This protocol details the steps to calculate an appropriate starting dose for ruxolitinib in mice based on a known human dose.

Methodology:

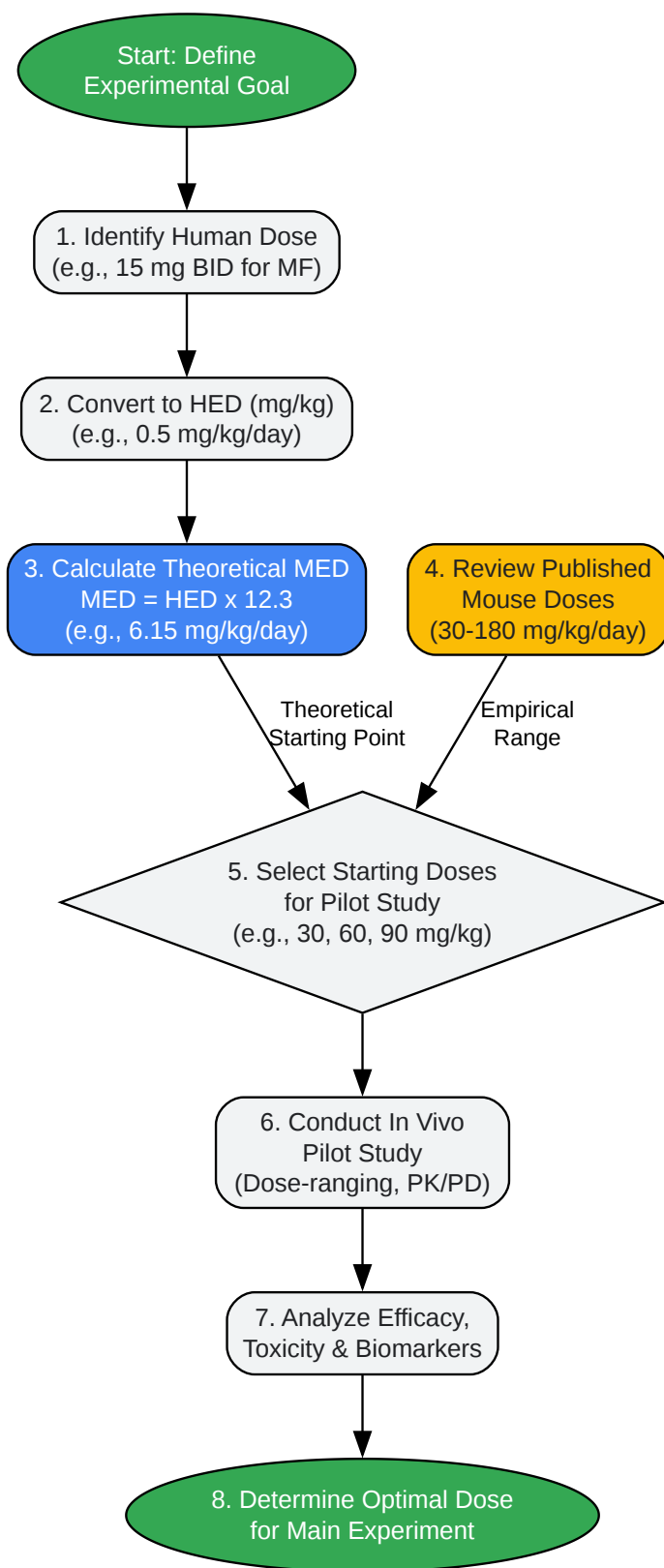
- Determine the Human Equivalent Dose (HED) in mg/kg:
 - First, convert the total daily human dose to a mg/kg value. Assume an average human body weight of 60 kg.[\[8\]](#)

- Example: For a human dose of 15 mg BID:
 - Total Daily Dose = 15 mg/dose × 2 doses/day = 30 mg/day
 - HED (mg/kg) = 30 mg / 60 kg = 0.5 mg/kg
- Identify the K_m factors for Human and Mouse:
 - The K_m factor is a conversion factor that relates body weight to body surface area.
 - Human K_m = 37
 - Mouse K_m = 3
- Apply the Allometric Scaling Formula:
 - Use the FDA-recommended formula for dose conversion based on BSA.[\[8\]](#)[\[17\]](#)
 - MED (mg/kg) = HED (mg/kg) × (Human K_m / Mouse K_m)
 - MED (mg/kg) = HED (mg/kg) × (37 / 3)
 - MED (mg/kg) ≈ HED (mg/kg) × 12.3
- Calculate the Final Mouse Dose:
 - Using the HED from Step 1:
 - MED (mg/kg) = 0.5 mg/kg × 12.3 = 6.15 mg/kg

Important Considerations:

- The calculated MED is a theoretical starting point. The optimal dose must be determined empirically through dose-ranging and toxicity studies in your specific mouse model.
- Factors such as the vehicle, route of administration (oral gavage is common), and dosing frequency can significantly impact drug exposure and efficacy.[\[11\]](#)[\[15\]](#)[\[16\]](#)

- Published literature shows that effective doses in mouse models (ranging from 30-180 mg/kg/day) are often substantially higher than the allometrically scaled dose. This discrepancy can arise from differences in target engagement requirements, disease model severity, and pharmacokinetic properties.



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